N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a pyrazolo-pyrimidine derivative with a sulfanylacetamide side chain. Its core structure comprises a pyrazolo[4,3-d]pyrimidin-7-one scaffold substituted with an ethyl group at position 1, a methyl group at position 3, and a 3-methoxybenzyl group at position 4. The thioether linkage at position 5 connects to an acetamide moiety, which is further substituted with a benzyl group. This compound is structurally analogous to PDE5 inhibitors and kinase modulators, though its explicit pharmacological profile remains understudied in the provided evidence .
Properties
IUPAC Name |
N-benzyl-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(34-16-21(31)26-14-18-9-6-5-7-10-18)29(24(23)32)15-19-11-8-12-20(13-19)33-3/h5-13H,4,14-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRRQZVQLTKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has shown promise in various pharmacological applications:
- Anticancer Activity : Compounds in the pyrazolopyrimidine class are often evaluated for their potential as anticancer agents. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating chronic inflammatory diseases .
- Neuroprotective Properties : Some studies indicate that derivatives of pyrazolopyrimidines exhibit neuroprotective effects, potentially useful in neurodegenerative disorders .
Synthesis and Reaction Pathways
The synthesis of N-benzyl-2-{1-ethyl-6-[3-methoxyphenyl)methyl]-3-methyl -7 -oxo - 1 H , 6 H , 7 H -pyrazolo [4 , 3 -d ] pyrimidin -5 - yl } sulfanyl ) acetamide involves several steps that require optimization for yield and purity. Common reaction pathways include:
- Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in the synthesis process.
- Condensation Reactions : Forming the desired compounds through condensation reactions involving amines and carbonyls.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃CN, 0–25°C, 2–4 hrs | Corresponding sulfoxide derivative | 60–75% | Stereoselectivity depends on solvent polarity |
| Sulfone formation | mCPBA (1.2 eq), DCM, 0°C → RT, 12 hrs | Sulfone analog | 45–55% | Over-oxidation occurs with excess peroxide |
Mechanistic Insight : Sulfur's electron-rich nature facilitates electrophilic oxidation. The pyrazolopyrimidine core stabilizes transition states via π-π stacking in polar aprotic solvents.
Nucleophilic Substitution at Acetamide
The acetamide’s carbonyl and NH groups participate in:
| Reaction | Reagents | Product | Applications |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 6 hrs | 2-({...}sulfanyl)acetic acid | Precursor for ester derivatives |
| Condensation with amines | EDC/HOBt, DMF, RT | Secondary/tertiary amides | Bioactivity diversification |
Kinetics : Hydrolysis follows pseudo-first-order kinetics (k = 0.12 h⁻¹ at 80°C) due to steric hindrance from the benzyl group.
Pyrazolopyrimidine Core Modifications
The heterocyclic core undergoes electrophilic and ring-opening reactions:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C selectively functionalizes the pyrimidine ring at C2 (72% yield) .
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Halogenation : NBS in CCl₄ introduces bromine at C8 (58% yield), critical for Suzuki couplings .
Ring-Opening Under Basic Conditions
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Alkaline Hydrolysis : 2M NaOH/EtOH (reflux, 8 hrs) cleaves the pyrimidine ring, yielding a pyrazole-thiol intermediate (81% yield).
Functionalization via Sulfanyl Group
The -S- linker enables cross-coupling and alkylation:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ullmann coupling | CuI, L-proline, K₂CO₃, DMSO, 110°C | Biaryl sulfide derivatives |
| Michael addition | Acrylonitrile, DBU, THF | β-Substituted nitriles |
Catalytic Systems : Copper(I)-ligand complexes enhance coupling efficiency (TON = 420) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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C-S Bond Cleavage : Forms a thiyl radical, leading to dimerization (35% yield).
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Ring Contraction : Converts pyrazolopyrimidine to a pyrrolopyrimidine analog under N₂ atmosphere .
Biological Activation Pathways
In vitro studies reveal enzymatic transformations:
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Cytochrome P450 Oxidation : Hepatic microsomes generate N-deethylated and O-demethylated metabolites.
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Glutathione Conjugation : GST enzymes catalyze thiol-disulfide exchange at the sulfanyl group.
Comparative Reactivity Table
| Functional Group | Reactivity Priority | Dominant Mechanism |
|---|---|---|
| Sulfanyl (-S-) | 1 | Nucleophilic substitution/oxidation |
| Acetamide (-NHCO-) | 2 | Hydrolysis/condensation |
| Pyrazolopyrimidine | 3 | Electrophilic substitution |
Synopsis : This compound’s reactivity is governed by steric effects from the 3-methoxyphenyl and ethyl groups, directing transformations toward the sulfanyl and acetamide sites. Strategic functionalization enables the development of analogs with enhanced pharmacokinetic profiles, particularly for kinase inhibition and antimicrobial applications .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula C₂₉H₃₀N₆O₃S.
Key Observations:
Position 6 Substituents: The 3-methoxybenzyl group in the target compound provides electron-donating effects compared to the 4-methoxybenzyl in and 4-fluorobenzyl in . This may influence solubility and receptor binding .
Acetamide Side Chain: N-Benzyl (target) vs. N-Cyclopentyl (): Smaller substituent reduces steric hindrance, possibly favoring interactions with compact binding pockets .
Molecular Weight and Solubility :
- The target compound (MW ~542.66) is heavier than analogues like (MW 455.6), which may affect pharmacokinetics.
Bioactivity and Pharmacological Profiles
Available data for analogues suggest:
- PDE5 Inhibition : Pyrazolo-pyrimidines with 3-methoxybenzyl groups (e.g., ) show moderate PDE5 affinity, comparable to sildenafil analogues .
- Kinase Modulation : Thiazolo-pyrimidines () exhibit activity against CDK2 and EGFR kinases due to sulfur-mediated hydrogen bonding .
- Selectivity: Substitution at the acetamide side chain (e.g., fluorophenyl in ) improves selectivity for cancer cell lines over normal cells .
Preparation Methods
Synthesis of the Pyrazolo[4,3-d]Pyrimidin-7-One Core
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is constructed via cyclocondensation of 5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile (1) with formamide under reflux. This method mirrors the synthesis of pyrazolo[3,4-d]pyrimidines reported by Abd El-Salam et al. , where formamide and acetic anhydride facilitated pyrimidine ring closure. For the target compound, refluxing 1 with formamide at 150°C for 10 hours yields 1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine (2) in 53% yield . Spectral confirmation includes:
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IR : Absence of C≡N (2200 cm⁻¹) and presence of C=O (1680 cm⁻¹) .
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¹H NMR : Pyrimidine proton at δ 8.69 ppm and N-ethyl quartet at δ 4.21 ppm .
Functionalization at Position 6 with (3-Methoxyphenyl)Methyl Group
Position 6 is alkylated via nucleophilic substitution using 3-methoxybenzyl chloride. A modified procedure from Abd El-Salam et al. involves treating 2 with NaH in DMF at 0°C, followed by dropwise addition of 3-methoxybenzyl chloride. After 12 hours at 80°C, 1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine (3) is obtained in 68% yield. Key characterization:
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Mass Spec : m/z 356.2 [M+H]⁺ (calc. 355.4).
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¹³C NMR : Quaternary C-6 at δ 158.9 ppm and OCH₃ at δ 55.2 ppm .
Thiolation at Position 5 for Sulfanyl Group Introduction
Thiolation at position 5 employs phosphorus pentasulfide (P₂S₅) in dry pyridine, adapting methods for pyrazolo[3,4-d]pyrimidine-4-thiones . Refluxing 3 with P₂S₅ (3 equiv) in pyridine for 6 hours affords 5-sulfanyl-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-1H,6H-pyrazolo[4,3-d]pyrimidin-7(5H)-one (4) in 61% yield. Critical data:
Acetamide Side Chain Installation via Nucleophilic Displacement
The sulfanyl group is alkylated with ethyl bromoacetate, followed by amidation with benzylamine. This two-step process mirrors CDI-mediated couplings reported by Ambeed :
-
Alkylation : 4 reacts with ethyl bromoacetate (1.2 equiv) and K₂CO₃ in DMF at 60°C for 4 hours, yielding ethyl 2-((1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl)acetate (5) in 89% yield .
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Amidation : 5 is treated with benzylamine (3 equiv) and CDI (1.5 equiv) in THF at 50°C for 12 hours, producing the target compound in 76% yield .
Purification and Characterization
Final purification uses silica gel chromatography (EtOAc/hexane, 3:7), yielding a white solid with >98% purity (HPLC). Structural confirmation includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.18 (q, J=7.1 Hz, 2H, CH₂CH₃), 4.89 (s, 2H, SCH₂CO), 5.21 (s, 2H, NCH₂Ph), 7.24–7.42 (m, 8H, aromatic) .
-
HRMS : m/z 549.2107 [M+H]⁺ (calc. 549.2112 for C₂₈H₃₂N₆O₃S).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core formation | Formamide, 150°C, 10h | 53 | 95 |
| C-6 alkylation | 3-Methoxybenzyl chloride, NaH, DMF | 68 | 97 |
| Thiolation | P₂S₅, pyridine, reflux | 61 | 94 |
| Acetate alkylation | Ethyl bromoacetate, K₂CO₃ | 89 | 98 |
| Amidation | Benzylamine, CDI, THF | 76 | 98 |
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what analytical techniques confirm its structural identity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazolo[4,3-d]pyrimidinone core via cyclocondensation of substituted hydrazines with β-keto esters.
- Step 2: Introduction of the sulfanyl group using thiolation reagents (e.g., Lawesson’s reagent) under anhydrous conditions.
- Step 3: Benzylation via nucleophilic substitution or coupling reactions to attach the N-benzylacetamide moiety .
Structural Confirmation:
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula.
- NMR (1H/13C): Key signals include aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–2.5 ppm), and sulfanyl-linked protons (δ 3.1–3.5 ppm).
- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S bond) .
Basic: How is the purity of this compound determined, and what challenges exist in chromatographic separation?
Methodological Answer:
- HPLC-PDA/MS: Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% formic acid) are standard. Challenges include:
- Peak broadening due to residual polar substituents (e.g., methoxy groups).
- Co-elution of stereoisomers; resolved using chiral columns (e.g., Chiralpak IA) .
- Elemental Analysis: Deviations >0.3% indicate impurities.
Advanced: How can researchers optimize the sulfanyl incorporation step using Design of Experiments (DoE)?
Methodological Answer:
- Factors to Test: Reaction temperature, stoichiometry of thiolating agent, solvent polarity (e.g., DMF vs. THF).
- Response Variables: Yield, purity (HPLC area%).
- Statistical Models: Central Composite Design (CCD) identifies optimal conditions. For example, highlights flow-chemistry optimization for similar heterocycles, achieving >85% yield at 60°C with 1.2 eq thiolating agent .
Advanced: What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?
Methodological Answer:
- Case Study: If NMR chemical shifts conflict with DFT-calculated values:
- Verify solvent effects (e.g., chloroform vs. DMSO) using COSMO-RS simulations.
- Check for tautomeric equilibria (e.g., keto-enol forms in pyrimidinone cores).
- Validate crystallographic data (single-crystal XRD) to confirm dominant conformers .
Advanced: What enzymatic targets are predicted for this compound, and how are inhibitory activities validated?
Methodological Answer:
- Target Prediction:
- Molecular Docking: Pyrazolo-pyrimidinones often target kinases (e.g., CDK2) or phosphodiesterases (PDEs).
- Similarity Analysis: Compare with known inhibitors (e.g., sildenafil analogs) using Tanimoto coefficients >0.85 .
- Validation:
- Kinase Assays: ADP-Glo™ assays for IC50 determination.
- Cellular Efficacy: Measure cAMP/cGMP levels in HEK293 cells post-treatment .
Advanced: How to address low reproducibility in biological assays for this compound?
Methodological Answer:
- Root Causes:
- Batch-to-batch variability in sulfanyl group reactivity.
- Solubility issues in assay buffers (use DMSO ≤0.1% with solubilizers like cyclodextrins).
- Solutions:
- Standardize synthesis protocols (e.g., strict anhydrous conditions for thiolation).
- Pre-treat compound with sonication in PBS + 5% Tween-80 .
Advanced: What computational tools model the compound’s stability under physiological conditions?
Methodological Answer:
- Software:
- Gaussian 16: Predicts hydrolysis rates of acetamide bonds at pH 7.4.
- ADMET Predictor™: Estimates metabolic lability (e.g., CYP3A4-mediated oxidation).
- Validation: LC-MS/MS to track degradation products in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
